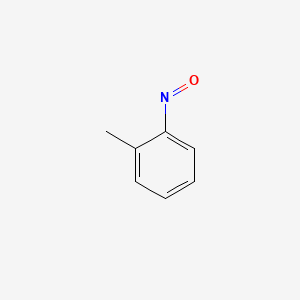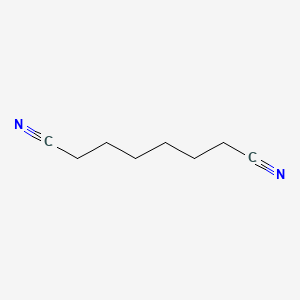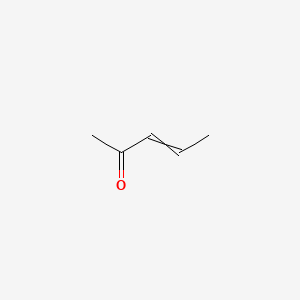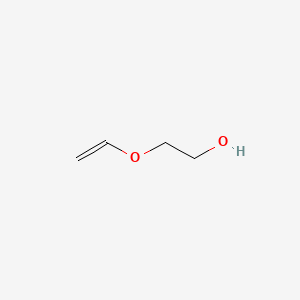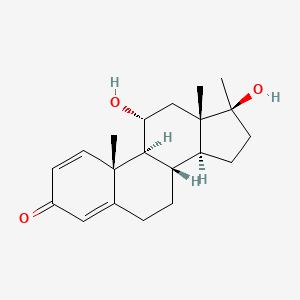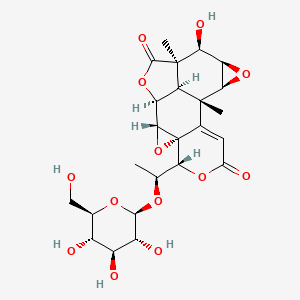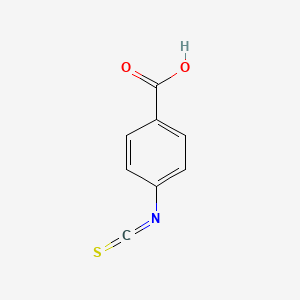
4-异硫氰酸苯甲酸
概述
描述
Synthesis Analysis
The synthesis of compounds related to 4-isothiocyanatobenzoic acid often involves the reaction of aminobenzoic acids with isothiocyanates or similar reactive intermediates. For example, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester through Fischer esterification provides insight into the methodologies that might be adapted for synthesizing structurally related compounds under mild reaction conditions (Kam, Levonis, & Schweiker, 2020). Additionally, the synthesis of 2-arylimino-6,7-dihydrobenzo[d][1,3]oxathiol-4(5H)-ones via catalyzed reactions of cyclic 2-diazo-1,3-diketones with aryl isothiocyanates showcases a method that could be relevant for synthesizing isothiocyanate derivatives (He et al., 2016).
Molecular Structure Analysis
Structural characterization techniques such as X-ray diffraction, NMR spectroscopy, and vibrational spectroscopy are critical for elucidating the molecular structure of 4-isothiocyanatobenzoic acid derivatives. Studies on similar compounds have utilized these techniques to determine crystal structures and confirm molecular conformations, as demonstrated in the structural analysis of 1-(4-fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas (Saeed et al., 2011).
Chemical Reactions and Properties
The reactivity of isothiocyanate groups towards nucleophiles, such as amines, plays a crucial role in the chemistry of 4-isothiocyanatobenzoic acid. For instance, the synthesis of 2-aminobenzothiazoles through aminyl radical addition to aryl isothiocyanates under metal-free conditions illustrates the potential chemical reactions involving isothiocyanate derivatives (He et al., 2016).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, can be determined through experimental measurements and are essential for understanding the behavior of 4-isothiocyanatobenzoic acid in various conditions. Research on related compounds provides methodologies for analyzing these properties, offering a foundation for studying 4-isothiocyanatobenzoic acid.
Chemical Properties Analysis
The chemical properties of 4-isothiocyanatobenzoic acid, including acidity, reactivity with nucleophiles, and potential for forming polymers or co-crystals, can be inferred from studies on similar isothiocyanate-containing compounds. For example, the study of co-crystals involving 4-hydroxybenzoic acid indicates the propensity of carboxylic acids to engage in synthon polymorphism, suggesting that 4-isothiocyanatobenzoic acid may also participate in interesting co-crystal formations (Mukherjee & Desiraju, 2011).
科学研究应用
与血红蛋白的相互作用:4-异硫氰酸苯甲酸已被研究其与血红蛋白的相互作用。它最初与血红蛋白α链的氨基末端发生反应,然后与β链发生较慢的反应。这种相互作用对于理解血红蛋白及其衍生物的功能特性具有重要意义(Cross, Currell, & Marini, 2000)。
对血红蛋白氧亲和力和氯离子结合位点的影响:研究表明,人类氧合血红蛋白与4-异硫氰酸苯甲酸反应后,显示出氧亲和力降低,而氯离子浓度不会改变。这表明该反应阻断了血红蛋白中所有与氧相关的氯离子结合位点(Currell, Nguyen, Ng, & Hom, 1982)。
合成聚合物链柔软剂和阻燃添加剂:一项关于合成不对称二取代二硫化物单体的研究,包括4-异硫氰酸苯甲酸衍生物,突出了它们作为聚合物链柔软剂和阻燃添加剂的潜在应用(Carpaneto, Costa, Peluffo, Vezzani, & Valenti, 1996)。
苯并噁嗪硫酮的一锅法合成:一项研究展示了一种高效的一锅法合成4-取代的4-烷氧基-1,4-二氢-3,1-苯并噁嗪-2-硫酮的程序,从2-异硫氰酸苯酯中指示了异硫氰酸酯化合物在有机化学中的合成实用性(Kobayashi, Hashimoto, Kanbe, & Konishi, 2011)。
安全和危害
属性
IUPAC Name |
4-isothiocyanatobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-1-3-7(4-2-6)9-5-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEFRYQKJYMLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175579 | |
| Record name | 4-Isothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isothiocyanatobenzoic acid | |
CAS RN |
2131-62-6 | |
| Record name | 4-Isothiocyanatobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isothiocyanatobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2131-62-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Isothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxyphenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOTHIOCYANATOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83CC6APM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-carboxyphenyl isothiocyanate interact with biological systems to exert its effects?
A1: 4-carboxyphenyl isothiocyanate acts as a hydrogen sulfide (H2S) donor. [] H2S is a gasotransmitter, meaning it acts as a signaling molecule in various physiological processes. While the exact mechanisms of action are still under investigation, research suggests that 4-carboxyphenyl isothiocyanate releases H2S in the presence of biological thiols, such as L-cysteine. [] This released H2S then interacts with various targets, including ion channels like KATP channels in smooth muscle cells, leading to vasorelaxation. []
Q2: What is the structural characterization of 4-carboxyphenyl isothiocyanate?
A2: While the provided abstracts don't include specific spectroscopic data, we can derive the structural information:
Q3: What are the potential therapeutic applications of 4-carboxyphenyl isothiocyanate based on its pharmacological profile?
A4: 4-carboxyphenyl isothiocyanate demonstrates promising cardiovascular effects. [] Its ability to release H2S, a known vasodilator, leads to relaxation of blood vessels, including aorta and coronary arteries. [] Additionally, 4-carboxyphenyl isothiocyanate exhibits protective effects against ischemia/reperfusion injury, a condition where blood supply returns to tissue after a period of shortage. [] These findings suggest its potential therapeutic use in conditions like hypertension and other cardiovascular diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

